

Cross-Reactivity Profiling of Indole-2-Carboxylic Acid Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: *Indole-2-carboxylic acid*

Cat. No.: *B555154*

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Indole-2-carboxylic acid and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a wide range of biological activities. Their structural features allow for potent and selective interactions with various biological targets, making them attractive candidates for drug discovery in oncology, immunology, and virology. However, understanding the cross-reactivity of these compounds is crucial for predicting potential off-target effects and ensuring therapeutic safety and efficacy. This guide provides a comparative analysis of the cross-reactivity profiles of select **indole-2-carboxylic acid** derivatives, supported by experimental data and detailed methodologies.

Multi-Target Kinase Inhibitors

A series of indole-2-carboxamide derivatives have been evaluated for their antiproliferative activity and inhibitory effects against multiple oncogenic kinases. The following table summarizes the inhibitory concentrations (GI50 and IC50) of the most potent derivatives against various cancer cell lines and specific kinases.

Compound ID	Target Cell Line/Kinase	GI50/IC50 (nM)[1]
Va	Panc-1 (Pancreatic)	26
MCF-7 (Breast)	26	26
HT-29 (Colon)	26	
A-549 (Lung)	26	
EGFR	71 ± 06	
BRAFV600E	>1000	
VEGFR-2	85 ± 07	
Ve	Panc-1 (Pancreatic)	48
MCF-7 (Breast)	48	48
HT-29 (Colon)	48	
A-549 (Lung)	48	
EGFR	88 ± 07	
BRAFV600E	98 ± 08	
VEGFR-2	99 ± 09	
Vf	Panc-1 (Pancreatic)	35
MCF-7 (Breast)	35	35
HT-29 (Colon)	35	
A-549 (Lung)	35	
EGFR	81 ± 07	
BRAFV600E	88 ± 07	
VEGFR-2	92 ± 08	
Vg	Panc-1 (Pancreatic)	31
MCF-7 (Breast)	31	31

HT-29 (Colon)	31	
A-549 (Lung)	31	
EGFR	79 ± 06	
BRAFV600E	77 ± 06	
VEGFR-2	89 ± 08	
Vh	Panc-1 (Pancreatic)	39
MCF-7 (Breast)	39	
HT-29 (Colon)	39	
A-549 (Lung)	39	
EGFR	85 ± 07	
BRAFV600E	107 ± 09	
VEGFR-2	101 ± 09	
Erlotinib (Reference)	GI50 (Average)	33
EGFR	80 ± 05	
BRAFV600E	60	
Sorafenib (Reference)	VEGFR-2	58

Dual IDO1/TDO Inhibitors

Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are key enzymes in the kynurenine pathway of tryptophan metabolism and are implicated in tumor immune escape. A series of 6-acetamido-**indole-2-carboxylic acid** derivatives have been identified as potent dual inhibitors of both enzymes.

Compound ID	IDO1 IC50 (μM)[2]	TDO IC50 (μM)[2]
9o-1	1.17	1.55
9p-O	0.02 (double digit nM level)	0.03 (double digit nM level)

Experimental Protocols

In Vitro Kinase Inhibition Assay (ADP-Glo™ Luminescent Kinase Assay)

This protocol outlines the general procedure for assessing the inhibitory activity of compounds against protein kinases.

1. Reagent Preparation:

- Prepare a 2X kinase solution in the appropriate Kinase Assay Buffer.
- Prepare a 2X substrate/ATP solution in Kinase Assay Buffer. The final ATP concentration should be at or near the K_m for the specific kinase.
- Prepare serial dilutions of the indole derivative compounds in Kinase Assay Buffer containing a final DMSO concentration of 1-2%. A vehicle control (DMSO only) and a no-inhibitor control should also be prepared.

2. Kinase Reaction:

- Add 5 μ L of the serially diluted indole derivative or control to the wells of a white, opaque 96-well plate.
- Add 10 μ L of the 2X kinase solution to each well.
- Pre-incubate the plate at room temperature for 15 minutes to allow the compound to interact with the kinase.
- Initiate the kinase reaction by adding 10 μ L of the 2X substrate/ATP solution to each well.
- Incubate the plate at room temperature for 1 hour.^[3]

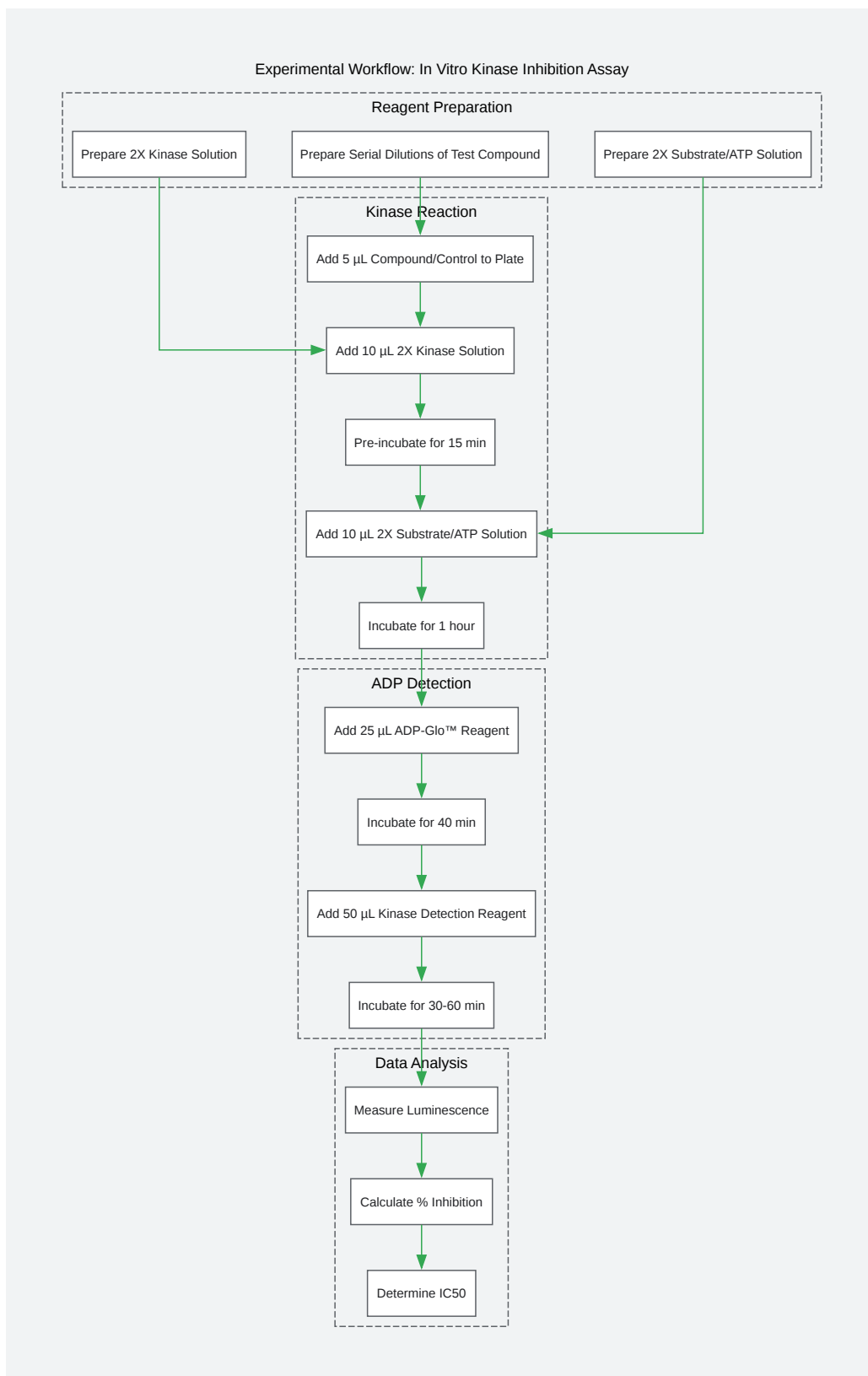
3. ADP Detection:

- Add 25 μ L of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

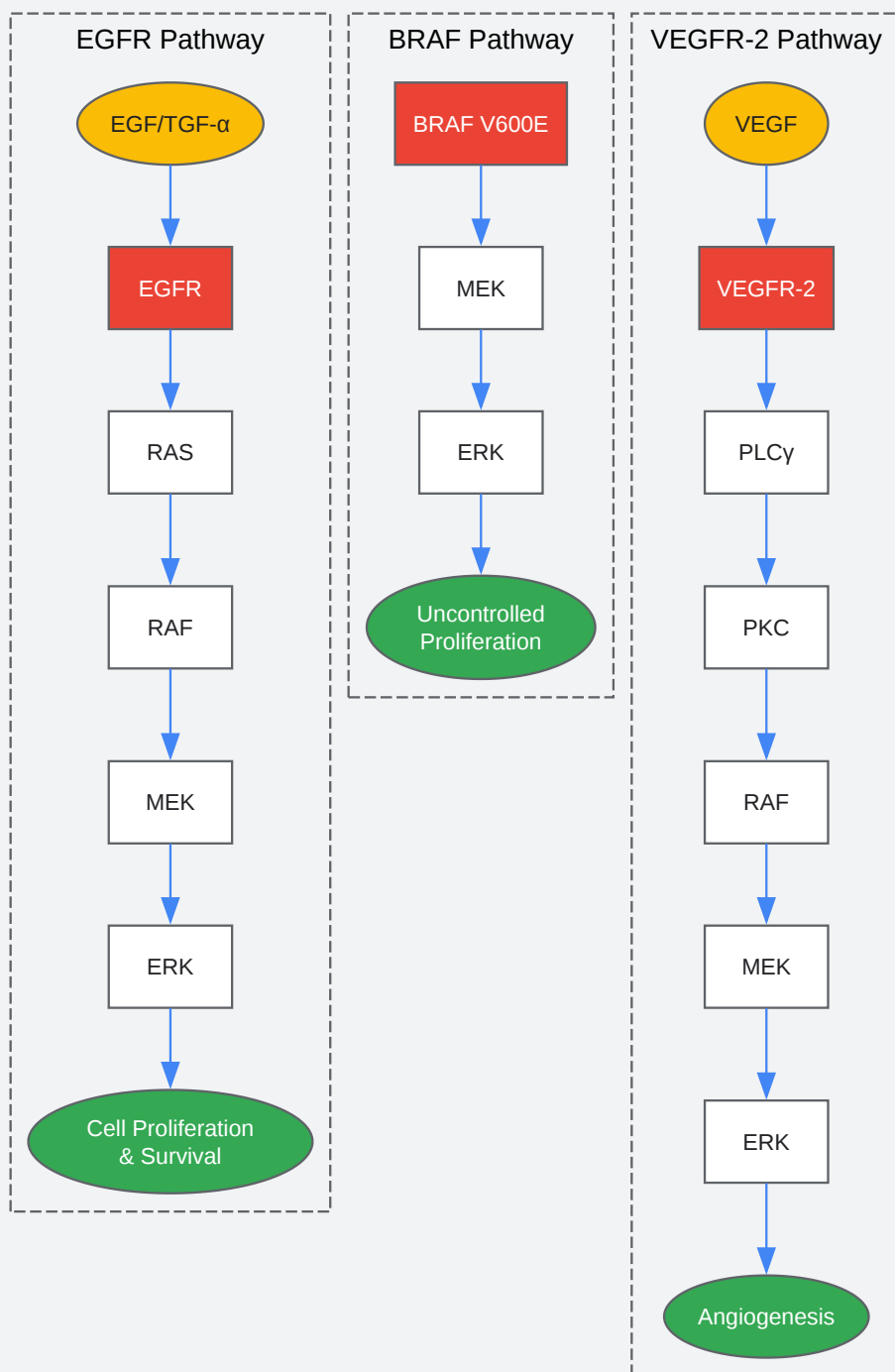
- Incubate the plate at room temperature for 40 minutes.
- Add 50 μ L of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
- Incubate the plate at room temperature for 30-60 minutes.

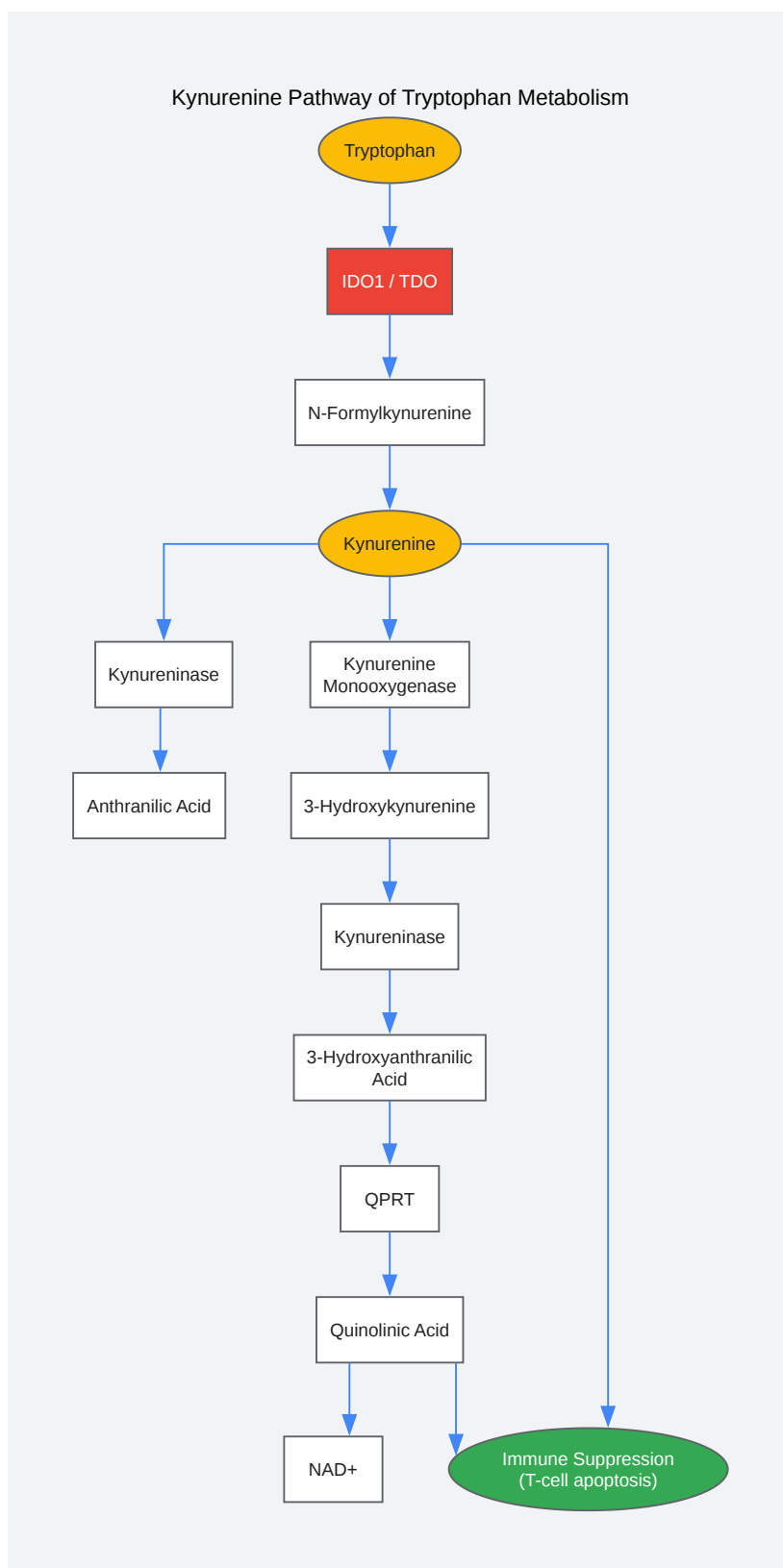
4. Data Acquisition and Analysis:

- Measure the luminescence of each well using a plate reader.
- Calculate the percentage of kinase inhibition for each concentration of the indole derivative relative to the no-inhibitor control.
- Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.



Oncogenic Kinase Signaling Pathways





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